molecular formula C16H18N2O4S B11478607 6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B11478607
M. Wt: 334.4 g/mol
InChI Key: SDXVVYQGOIKYQT-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the sulfonamide group, and the incorporation of the vinyloxyethyl moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, distillation, or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-ethenoxyethyl)-9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide

InChI

InChI=1S/C16H18N2O4S/c1-3-22-7-5-17-23(20,21)13-9-12-4-6-18-15(19)8-11(2)14(10-13)16(12)18/h3,8-10,17H,1,4-7H2,2H3

InChI Key

SDXVVYQGOIKYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCCOC=C

Origin of Product

United States

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